molecular formula C11H11ClO2 B3147823 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride CAS No. 63201-03-6

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B3147823
CAS No.: 63201-03-6
M. Wt: 210.65 g/mol
InChI Key: OFNKZXXMJFWXBK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a methoxyphenyl group and a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods, including the reaction of 2-methoxybenzaldehyde with cyclopropanecarboxylic acid chloride in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a non-nucleophilic solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis starting from readily available precursors. The process involves the formation of the cyclopropane ring followed by the introduction of the methoxyphenyl group and the carbonyl chloride moiety. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

  • Reduction: 1-(2-Methoxyphenyl)cyclopropanol or 1-(2-Methoxyphenyl)cyclopropanamine.

  • Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological system or chemical reaction.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is unique due to its specific structural features. Similar compounds include:

  • 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid: Lacks the carbonyl chloride group.

  • 1-(2-Methoxyphenyl)cyclopropanol: Lacks the carbonyl chloride group and has a hydroxyl group instead.

  • 1-(2-Methoxyphenyl)cyclopropanamine: Lacks the carbonyl chloride group and has an amine group instead.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNKZXXMJFWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-methoxyphenyl)cyclopropane carboxylic acid (19 g) and thionyl chloride (30 ml) were heated under gentle reflux for 2 hours. The solvent was evaporated to yield 1-(2-methoxyphenyl)cyclopropane carbonyl chloride.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
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1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
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1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride

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